Comparative Human Pharmacokinetics: ZK 95962 Exhibits a 50% Shorter Terminal Half-Life than the Benzyloxy Analog ZK 91296
In a clinical pharmacokinetic study involving 46 healthy male volunteers, the plasma elimination profiles of ZK 95962 and its closely related analog ZK 91296 were directly compared following intravenous administration. The study revealed a clear difference in their terminal half-lives [1].
| Evidence Dimension | Terminal Plasma Elimination Half-Life (t½β) |
|---|---|
| Target Compound Data | 0.5 hours (30 minutes) |
| Comparator Or Baseline | ZK 91296 (ethyl 5-benzyloxy-4-methoxymethyl-9H-pyrido[3,4-b]indole-3-carboxylate): 1.0 hour |
| Quantified Difference | 50% reduction |
| Conditions | Healthy male volunteers; intravenous dose range 1-40 µg/kg; two-compartment plasma elimination model [1]. |
Why This Matters
The shorter half-life of ZK 95962 provides experimental control over the duration of target engagement, making it a superior tool for acute dosing paradigms where washout is critical, unlike the longer-acting ZK 91296.
- [1] Krause W, Dorow R. Pharmacokinetics of 2 partial benzodiazepine receptor agonistic beta-carboline derivatives in healthy volunteers. Arzneimittelforschung. 1993;43(5):511-515. PMID: 8390843. View Source
